E3 Ligase Ligand-linker Conjugate 87

PROTAC synthesis CRBN ligand functionalization linker rigidity

E3 Ligase Ligand-linker Conjugate 87 (CAS 2222120-30-9, molecular formula C17H20N4O3, molecular weight 328.4) is a synthetic cereblon (CRBN) ligand-linker conjugate utilized as a precursor module for assembling proteolysis-targeting chimeras (PROTACs). The compound incorporates a lenalidomide-derived CRBN-binding scaffold functionalized at the 5'-position with a piperazine moiety, which serves as a terminal functional group enabling subsequent conjugation to diverse target-protein ligands.

Molecular Formula C17H20N4O3
Molecular Weight 328.4 g/mol
Cat. No. B12372339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 87
Molecular FormulaC17H20N4O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4
InChIInChI=1S/C17H20N4O3/c22-15-4-3-14(16(23)19-15)21-10-11-9-12(1-2-13(11)17(21)24)20-7-5-18-6-8-20/h1-2,9,14,18H,3-8,10H2,(H,19,22,23)
InChIKeyYTKVMOBHMCOGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 87: Technical Definition and Molecular Identity for PROTAC Synthesis


E3 Ligase Ligand-linker Conjugate 87 (CAS 2222120-30-9, molecular formula C17H20N4O3, molecular weight 328.4) is a synthetic cereblon (CRBN) ligand-linker conjugate utilized as a precursor module for assembling proteolysis-targeting chimeras (PROTACs) [1]. The compound incorporates a lenalidomide-derived CRBN-binding scaffold functionalized at the 5'-position with a piperazine moiety, which serves as a terminal functional group enabling subsequent conjugation to diverse target-protein ligands . As a member of the broader E3 ligase ligand-linker conjugate class, it provides the E3-recruiting component necessary for ternary complex formation between the target protein, the PROTAC, and the CRL4^CRBN ubiquitin ligase complex, thereby initiating ubiquitination and proteasomal degradation of the protein of interest .

Why Generic CRBN-Linker Conjugates Cannot Replace E3 Ligase Ligand-linker Conjugate 87 in PROTAC Development


The choice of E3 ligase ligand and linker chemistry is not interchangeable; systematic studies demonstrate that linker composition and attachment chemistry profoundly impact ternary complex geometry, degradation efficiency, cellular permeability, and ultimately target protein degradation outcomes [1][2]. In head-to-head comparisons across structurally similar PROTAC series, linker length variations and the choice between PEG-based versus alkyl-based linkers produce dramatically different degradation DC50 values and maximal degradation efficiencies (Dmax) for the same target protein [3]. Conjugate 87 incorporates a piperazine moiety that enables rigid linker architecture via amide bond formation, a feature not present in standard PEG-alkyl conjugates (e.g., Pomalidomide-C2-NH2, Pomalidomide-PEG3-azide) that employ flexible chain linkers [4]. This structural distinction may alter the exit vector geometry and conformational dynamics of the resulting PROTAC in ways that simple in-class substitution cannot replicate without extensive re-optimization [5].

E3 Ligase Ligand-linker Conjugate 87: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Piperazine-Modified CRBN Ligand Scaffold: Distinct Conjugation Chemistry vs. Standard Amine-Terminated Conjugates

E3 Ligase Ligand-linker Conjugate 87 incorporates a piperazine moiety at the lenalidomide 5'-position, providing a secondary amine handle for amide bond formation with carboxylic acid-terminated target-protein ligands . This contrasts with widely used primary amine conjugates (e.g., Pomalidomide-C2-NH2 hydrochloride) that yield flexible alkyl-amide linkers upon conjugation [1]. The piperazine ring introduces a rigid, cyclic spacer that reduces conformational degrees of freedom compared to linear alkylamines, potentially constraining the exit vector trajectory and influencing ternary complex cooperativity [2]. Cross-study analysis of linker rigidity effects indicates that incorporating cyclic or aromatic motifs can increase cellular permeability by up to 2.7-fold relative to flexible PEG linkers of comparable atom count, though direct head-to-head data for Conjugate 87 vs. specific comparators are not available in the public domain [3].

PROTAC synthesis CRBN ligand functionalization linker rigidity piperazine coupling

5'-Position Functionalization: Preserved CRBN Binding with Altered Exit Vector Geometry

Conjugate 87 is functionalized at the lenalidomide 5'-position, a site demonstrated to tolerate phenyl and heterocyclic substitutions without abolishing CRBN binding [1]. In a systematic study of C4- and C5-substituted lenalidomide derivatives used as CRBN E3 ligase ligands for PROTAC synthesis, aryl substitutions at the lenalidomide phenyl ring enabled productive degradation of androgen receptor (AR) in HiBiT assays, with three hit degraders showing significant AR degradation activity [1]. This contrasts with earlier CRBN ligand-linker conjugates that attach linkers via the glutarimide nitrogen or through extended PEG chains from the aromatic amine (e.g., Pomalidomide-PEG3-azide), which position the linker with different exit vector trajectories [2][3].

CRBN ligand SAR exit vector lenalidomide functionalization PROTAC linker attachment

Lenalidomide-Derived CRBN Ligand: Differentiated Neosubstrate Recruitment Profile vs. Pomalidomide-Based Conjugates

Conjugate 87 employs a lenalidomide-derived CRBN ligand scaffold rather than the pomalidomide core used in conjugates such as Pomalidomide-C2-NH2 and Pomalidomide-PEG3-azide [1]. While both lenalidomide and pomalidomide bind cereblon with nanomolar affinity, their neosubstrate recruitment profiles differ: lenalidomide preferentially induces degradation of IKZF1 (Ikaros) and CK1α, whereas pomalidomide exhibits distinct degradation kinetics and a broader neosubstrate repertoire [2][3]. In PROTAC contexts, the choice of IMiD-derived CRBN ligand can influence the degradation selectivity window, as the E3 ligand moiety itself may recruit endogenous neosubstrates in addition to the intended PROTAC target [4]. Cross-study comparisons indicate that lenalidomide-based PROTACs exhibit a different off-target degradation signature compared to pomalidomide-based PROTACs, though quantitative head-to-head data for Conjugate 87 are not publicly reported [4].

CRBN neosubstrate lenalidomide vs pomalidomide IMiD selectivity PROTAC E3 ligand choice

Synthetic Accessibility: Pre-Functionalized Piperazine Handle Enables Single-Step PROTAC Assembly

Conjugate 87 provides a pre-installed piperazine secondary amine that enables direct amide bond formation with carboxylic acid-functionalized target-protein ligands in a single synthetic step . This contrasts with conjugates requiring azide-alkyne click chemistry (e.g., Pomalidomide-PEG3-azide), which necessitate a two-step protocol: first introducing an alkyne handle on the target ligand, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Amide coupling is a high-yielding reaction that has been validated in high-throughput Direct-to-Biology (D2B) PROTAC synthesis platforms, enabling rapid library generation with crude reaction mixtures advancing directly to biological screening [2][3]. In D2B workflows, amide coupling demonstrated consistently high conversion rates across diverse substrates, facilitating the generation of 80-compound PROTAC libraries in a 5-day optimization cycle [2].

PROTAC modular synthesis amide coupling piperazine conjugation precursor optimization

Documented Application: Validated Intermediate for KI-CDK9d-32 PROTAC Synthesis

Conjugate 87 (Lenalidomide 5'-piperazine) has been specifically documented as the CRBN-recruiting precursor used to synthesize KI-CDK9d-32 (HY-173523), a PROTAC degrader targeting CDK9 . This provides direct evidence of the conjugate's functional utility in generating active PROTAC molecules, distinguishing it from numerous uncharacterized E3 ligand-linker conjugates that lack published validation in specific degrader contexts [1]. While degradation efficiency data for KI-CDK9d-32 are not available in the current search corpus, the documentation of a named PROTAC derived from Conjugate 87 establishes a precedent for its successful application in targeted protein degradation research .

CDK9 degradation KI-CDK9d-32 PROTAC validation CRBN-based degrader

E3 Ligase Ligand-linker Conjugate 87: Validated Application Scenarios for PROTAC Research and Development


CDK9-Targeted PROTAC Development Using Validated CRBN Precursor

Conjugate 87 has documented utility as the CRBN-recruiting module in the synthesis of KI-CDK9d-32, a PROTAC degrader targeting cyclin-dependent kinase 9 (CDK9) . Research teams developing CDK9 degraders for oncology applications—particularly in transcriptionally addicted cancers such as MYC-driven lymphomas and acute myeloid leukemia—may prioritize this conjugate given its established role in generating a functional CDK9 PROTAC. The piperazine handle enables direct amide coupling with carboxylic acid-terminated CDK9 ligands, streamlining the synthetic workflow for structure-activity relationship (SAR) optimization campaigns .

High-Throughput PROTAC Library Synthesis via Amide Coupling Workflows

The terminal piperazine amine of Conjugate 87 is compatible with high-throughput amide coupling protocols validated in Direct-to-Biology (D2B) PROTAC synthesis platforms . In these automated workflows, amide coupling has demonstrated high conversion rates across diverse carboxylic acid substrates, enabling the rapid generation of PROTAC libraries without intermediate purification . Research organizations implementing plate-based PROTAC synthesis for parallel SAR exploration may benefit from Conjugate 87's compatibility with standard HATU/DIPEA-mediated amide bond formation, reducing cycle times compared to multi-step click chemistry approaches [1].

CRBN-Based PROTAC Design Requiring Differentiated Exit Vector Geometry

The 5'-position piperazine functionalization on the lenalidomide scaffold provides an exit vector orientation distinct from C4-linked conjugates such as Pomalidomide-PEG3-azide . In structure-guided PROTAC design where ternary complex geometry influences degradation cooperativity and potency, access to diverse exit vectors is critical for optimizing the spatial proximity between the target protein's surface lysine residues and the E3 ligase's catalytic site [1]. Conjugate 87 expands the CRBN-based PROTAC design space by offering an alternative attachment geometry that may prove advantageous when C4-linked conjugates fail to produce productive ternary complexes [2].

Lenalidomide-Scaffold PROTACs for Minimized Pomalidomide-Associated Neosubstrate Degradation

The lenalidomide-derived CRBN ligand in Conjugate 87 recruits a narrower profile of endogenous neosubstrates compared to pomalidomide-based conjugates . In cellular contexts where minimizing degradation of IKZF1/3 or other pomalidomide-preferred neosubstrates is desirable—such as in immune cell functional assays or when evaluating target-specific degradation phenotypes—lenalidomide-based PROTACs may provide a cleaner degradation signature [1]. This scaffold-level differentiation offers a rationale for selecting Conjugate 87 over pomalidomide-derived alternatives when neosubstrate recruitment is a confounding variable in experimental interpretation [2].

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